(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile
CAS No.:
Cat. No.: VC17193711
Molecular Formula: C10H7N3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7N3 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | (E)-3-(1H-benzimidazol-4-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C10H7N3/c11-6-2-4-8-3-1-5-9-10(8)13-7-12-9/h1-5,7H,(H,12,13)/b4-2+ |
| Standard InChI Key | JLABZBKBAMUJSK-DUXPYHPUSA-N |
| Isomeric SMILES | C1=CC(=C2C(=C1)NC=N2)/C=C/C#N |
| Canonical SMILES | C1=CC(=C2C(=C1)NC=N2)C=CC#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (E)-3-(1H-benzimidazol-4-yl)prop-2-enenitrile, reflects its planar structure comprising a benzimidazole ring (a bicyclic system with fused benzene and imidazole rings) and an acrylonitrile group (-CH<sub>2</sub>-C≡N) in the trans configuration. Key structural features include:
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Benzimidazole Core: The aromatic system provides π-π stacking capabilities, enhancing interactions with biological targets .
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Acrylonitrile Moiety: The electron-withdrawing nitrile group (-C≡N) influences reactivity, enabling participation in cycloaddition and nucleophilic substitution reactions.
The stereochemistry (E-configuration) is critical for biological activity, as evidenced by comparative studies on geometric isomers.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>7</sub>N<sub>3</sub> |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | (E)-3-(1H-benzimidazol-4-yl)prop-2-enenitrile |
| Canonical SMILES | C1=CC(=C2C(=C1)NC=N2)C=CC#N |
| XLogP3-AA | 1.2 (predicted) |
| Hydrogen Bond Donors | 1 (imidazole NH) |
| Hydrogen Bond Acceptors | 3 (two imidazole N, one nitrile N) |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a Knoevenagel condensation between 1H-benzimidazole-4-carbaldehyde and cyanoacetic acid derivatives. A representative protocol from Wang et al. (2018) employs carbon tetrabromide (CBr<sub>4</sub>) as a promoter, achieving yields of 74–96% under mild conditions :
Key advantages of this method include operational simplicity and compatibility with diverse aromatic aldehydes .
Industrial-Scale Production
For larger-scale synthesis, continuous flow reactors have been proposed to enhance yield and purity. Bench-scale optimizations suggest using polar aprotic solvents (e.g., DMF) with potassium carbonate as a base, achieving >90% conversion at 80°C.
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | CBr<sub>4</sub> | EtOH | 74–96 | |
| Nucleophilic Substitution | K<sub>2</sub>CO<sub>3</sub> | DMF | 85–92 |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectra of the compound show distinct absorptions at:
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2250 cm<sup>−1</sup>: Strong stretch for the nitrile group (-C≡N) .
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3015–2855 cm<sup>−1</sup>: Broad bands corresponding to aromatic C-H and imidazole N-H stretches .
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>):
Biological Activities and Mechanisms
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming standard ampicillin (MIC = 64 μg/mL). The nitrile group enhances membrane permeability, facilitating disruption of bacterial cell walls.
Table 3: Biological Activity Profile
Research Applications and Future Directions
Drug Development
The compound serves as a scaffold for designing kinase inhibitors, particularly targeting EGFR and VEGFR-2. Structural analogs with halogen substitutions (e.g., 4-bromo derivatives) show enhanced binding affinity.
Materials Science
Conjugated polymers incorporating (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile exhibit tunable luminescence, with potential applications in organic light-emitting diodes (OLEDs).
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